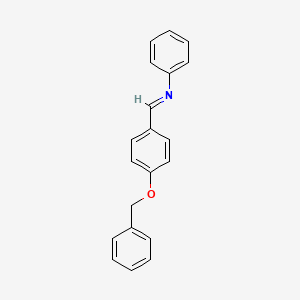

N-(4-Benzyloxybenzylidene)aniline

Description

Significance and Context within Schiff Base Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, are a pivotal class of organic compounds distinguished by the carbon-nitrogen double bond in their structure. researchgate.net This functional group, known as the azomethine group, is typically formed through the condensation of a primary amine with an aldehyde or a ketone. iiste.orgresearchgate.net The formation is often reversible and can occur under acid or base catalysis. iiste.org

The significance of Schiff bases in academic and industrial research is vast and multifaceted. Their utility stems from several key characteristics:

Synthetic Versatility : The imine linkage provides a reactive site for various chemical transformations, including reduction to form secondary amines, oxidation, and cycloaddition reactions. This makes them crucial intermediates in the synthesis of more complex organic molecules and heterocyclic compounds.

Coordination Chemistry : The nitrogen atom of the azomethine group has a lone pair of electrons, making Schiff bases excellent ligands for coordinating with a wide range of metal ions. The resulting metal complexes often exhibit unique catalytic, magnetic, and photophysical properties. researchgate.net

Biological Activity : A vast number of Schiff bases and their metal complexes have been investigated for their biological potential. They have shown a broad spectrum of activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.netresearchgate.net

Material Science : The conjugated π-electron systems present in many aromatic Schiff bases lead to interesting optical and electronic properties. This has led to their investigation for applications in nonlinear optics, as corrosion inhibitors, and in the development of novel dyes and liquid crystals. ijcm.irrasayanjournal.co.in

N-(4-Benzyloxybenzylidene)aniline, as a member of this family, embodies these characteristics. Its structure, featuring two phenyl rings and a flexible benzyloxy group, allows for steric and electronic modifications, making it a valuable subject for structure-activity relationship studies. researchgate.netnih.gov

Overview of Research Trajectories for this compound

Research interest in this compound and its derivatives spans several scientific disciplines, primarily focusing on its synthesis, structural characterization, and potential applications.

Synthetic Methodologies : A primary research trajectory involves optimizing the synthesis of this compound and related compounds. Studies explore different solvents, catalysts, and reaction conditions to improve yield and purity. For instance, research on N-Benzylideneaniline synthesis has investigated the use of green catalysts, such as Kinnow peel powder, to develop more environmentally friendly and efficient processes. nih.govnih.gov One-pot synthesis methods, starting from materials like 4-hydroxybenzaldehyde, have also been developed to streamline the production process. google.com

Structural and Spectroscopic Analysis : Detailed characterization of this compound is fundamental to understanding its properties. Techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used to confirm its molecular structure. ijcrcps.comiiste.org X-ray crystallography studies on analogous Schiff bases reveal key structural parameters like bond lengths, bond angles, and the planarity of the molecule. For example, related structures often show a non-planar conformation, with the phenyl rings being twisted relative to each other. ijcm.irresearchgate.netresearchgate.net This deviation from planarity has significant implications for the compound's electronic and optical properties.

Biological and Pharmacological Investigations : A significant area of research is the exploration of the biological activities of Schiff bases. While specific studies on this compound are part of a broader investigation into this class of compounds, derivatives have shown promise. Research has focused on:

Antimicrobial Activity : Many Schiff bases are screened for their efficacy against various strains of bacteria and fungi. ijcrcps.comnih.govresearchgate.net For example, studies on other aniline-derived Schiff bases have demonstrated broad-spectrum antibacterial and antifungal activity. ijcrcps.com

Enzyme Inhibition : Compounds with the N-benzylideneaniline core structure have been studied as potential enzyme inhibitors. For instance, they have been found to be potent inhibitors of enzymes like lignostilbene-α,β-dioxygenase. nih.gov This line of research suggests potential applications in developing new therapeutic agents. researchgate.netnih.gov

Materials Science and Nonlinear Optics (NLO) : The electronic structure of aromatic Schiff bases makes them candidates for NLO materials. Research into compounds with similar donor-acceptor ("push-pull") electronic structures, such as 4-nitro-4'-methylbenzylidene aniline (B41778), has shown significant second- and third-order NLO properties. nih.govnih.gov The charge transfer capabilities within these molecules are crucial for these effects, making this compound a compound of interest for such applications. nih.gov

Scope and Objectives of the Research Compendium

This article serves as a focused compendium on the chemical compound this compound. The primary objective is to present a structured and scientifically accurate overview based on existing academic research.

The scope of this article is strictly limited to the following areas:

Synthesis and Characterization : Detailing the common synthetic routes and the spectroscopic methods used for structural elucidation.

Structural Properties : Discussing findings from structural analyses, particularly X-ray crystallography of related compounds, to infer the molecular geometry of this compound.

Research Applications : Highlighting key areas of investigation where this compound and its close analogs have been studied, including their potential in medicinal chemistry and materials science.

This compendium will present detailed research findings and utilize data tables to summarize key information. It will adhere strictly to the outlined topics, providing an authoritative and professional resource for academic and research purposes.

Properties

CAS No. |

70627-59-7 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-phenyl-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C20H17NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-15H,16H2 |

InChI Key |

SEBOLILBXQQZKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Benzyloxybenzylidene Aniline and Its Derivatives

Conventional Synthetic Routes and Reaction Conditions

Conventional methods for synthesizing N-(4-benzyloxybenzylidene)aniline typically involve condensation reactions and multi-step approaches that are well-established in organic chemistry.

Condensation Reactions with 4-Benzyloxybenzaldehyde and Aniline (B41778) Derivatives

The most direct and common method for synthesizing this compound is the condensation reaction between 4-benzyloxybenzaldehyde and aniline or its substituted derivatives. researchgate.netdoubtnut.com This reaction is a classic example of Schiff base formation, where the carbonyl group of the aldehyde reacts with the primary amino group of the aniline to form an imine, also known as an azomethine group (-C=N-). researchgate.net

Typically, the reaction is carried out by refluxing the aldehyde and amine in an organic solvent like ethanol (B145695) or methanol (B129727). tandfonline.com To drive the reaction to completion, the water formed as a byproduct is often removed, either azeotropically using a Dean-Stark apparatus with a solvent like benzene (B151609) or by using a dehydrating agent. tandfonline.com In some cases, the reaction can be performed at room temperature. tandfonline.com An acid catalyst is also frequently employed to facilitate the reaction. tandfonline.com

For instance, the reaction of benzaldehyde (B42025) and aniline derivatives can be carried out to synthesize various Schiff bases. nih.gov The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. researchgate.net

Table 1: Conventional Synthesis of Schiff Bases

| Reactants | Catalyst/Solvent | Conditions | Product | Reference |

| Aniline and Benzaldehyde | None specified | Heating at 160°C | Benzylaniline | orgsyn.org |

| Aniline and Benzyl (B1604629) chloride | Sodium bicarbonate/Water | Heating at 90-95°C | Benzylaniline | orgsyn.org |

| Aniline and Benzonitrile | Aluminum chloride | Heating at 200°C | N-phenylbenzamidine | orgsyn.org |

| Benzil, Aldehydes, Ammonium acetate, and Aniline | HPVAC-20 | Conventional heating | Imidazoles | researchgate.net |

Multi-Step Synthesis Approaches

One such approach involves the initial synthesis of 4-benzyloxyaniline hydrochloride. This process starts with 4-nitrophenol, which undergoes a benzyloxy reaction to form 4-benzyloxy nitrobenzene. This intermediate is then reduced to 4-benzyloxyaniline, and finally, a salification reaction yields 4-benzyloxyaniline hydrochloride with a total molar yield of over 68%. google.com This synthesized aniline derivative can then be reacted with a suitable benzaldehyde to form the desired Schiff base.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com For the synthesis of Schiff bases like this compound, several solvent-free methods have been developed. These reactions are often carried out by simply grinding the solid reactants together or by heating them in the absence of a solvent (melt condensation). sphinxsai.comtandfonline.com

Microwave-assisted synthesis under solvent-free conditions has proven to be a particularly effective green approach. This technique offers several advantages, including significantly shorter reaction times, higher yields, lower costs, and simpler processing and handling. sphinxsai.comsciensage.info The direct absorption of microwave energy by the reactants leads to rapid heating and accelerated reaction rates. For example, salicylaldimine Schiff bases have been successfully synthesized by irradiating salicylaldehyde (B1680747) and substituted anilines with microwaves without any solvent or catalyst. sphinxsai.com

Catalytic Systems and Their Efficacy (e.g., FeSO₄, Kinnow peel powder)

The use of efficient and environmentally friendly catalysts is another cornerstone of green chemistry. In the synthesis of this compound and related imines, various catalytic systems have been explored to enhance reaction rates and yields under milder conditions.

Iron Catalysis: Iron-based catalysts, such as iron(III) nitrate (B79036) (Fe(NO₃)₃) and iron sulfate (B86663) (FeSO₄), have emerged as practical and eco-friendly alternatives to more toxic and expensive heavy metals. organic-chemistry.orgnih.gov Iron-catalyzed aerobic oxidative reactions allow for the direct synthesis of imines from amines or from alcohols and amines, using air as the oxidant. organic-chemistry.org This method is highly efficient and generates water as the only byproduct, making it a very clean process. For example, the Fe(NO₃)₃/TEMPO catalyst system has been shown to be effective for the synthesis of a variety of imines with high selectivity. organic-chemistry.org

Natural Catalysts: An innovative green approach involves the use of natural and biodegradable catalysts. Kinnow peel powder, a waste product from the citrus industry, has been successfully employed as a biocatalyst for the synthesis of N-benzylideneaniline and its derivatives. nih.govresearchgate.net The peel contains multifunctional groups that can catalyze the condensation reaction. researchgate.net The use of such natural catalysts is advantageous due to their low cost, ready availability, and biodegradability. researchgate.net The reaction between benzaldehyde and aniline in the presence of Kinnow peel powder has been shown to produce the corresponding Schiff base in high yield (85%) in a very short time (3 minutes). nih.gov

Table 2: Green Synthesis Approaches for Schiff Bases

| Approach | Catalyst/Conditions | Reactants | Key Advantages | Reference |

| Solvent-Free | Microwave irradiation | Salicyaldehye and substituted aryl amines | Non-polluting, no toxic materials, rapid | sphinxsai.com |

| Solvent-Free | Melt condensation (heating) | 3-amino-1,2,4-triazole and 1,5-bis(2′-formylphenyl)-1,5-dioksapentane | High yield, environmentally friendly | tandfonline.com |

| Green Catalyst | Kinnow peel powder | Benzaldehyde and aniline | Eco-friendly, high yield, rapid reaction | nih.gov |

| Iron Catalysis | Fe(NO₃)₃/TEMPO, Air | Benzylamines and anilines | Green oxidant (air), avoids toxic metals, high selectivity | organic-chemistry.org |

| Aqueous Medium | Water | 1,2-diaminobenzene and aromatic aldehydes | Environmentally benign, high yield, reduced reaction time | tandfonline.com |

Influence of Precursors and Substituents on Synthetic Outcomes

The structure and electronic properties of the starting materials, specifically the substituents on the aniline and benzaldehyde rings, can significantly influence the outcome of the synthesis of this compound and its derivatives. nih.gov

The presence of electron-donating or electron-withdrawing groups on the aromatic rings can affect the reactivity of the functional groups involved in the condensation reaction. For instance, a study on the synthesis of N-benzylideneaniline derivatives using Kinnow peel powder as a catalyst showed that the nature of the substituents on both the aniline and benzaldehyde affected the yield of the Schiff base product. nih.gov An analysis of variance (ANOVA) revealed that the combination of aniline and benzaldehyde gave a higher yield (85%) compared to combinations with substituted reactants like 4-methylbenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 4-methoxyaniline. nih.gov

Similarly, in the synthesis of N-benzyl-4-methoxyaniline derivatives, Schiff bases were first synthesized from 4-methoxyaniline and benzaldehydes containing bromo (Br) and methoxy (B1213986) (OMe) groups. nih.gov The electronic nature of these substituents would influence the electrophilicity of the carbonyl carbon in the benzaldehyde and the nucleophilicity of the amino group in the aniline, thereby affecting the rate and efficiency of the condensation reaction. A good correlation between the formation of imine and the electronic effects of the substituents has been observed, particularly for para-substituted derivatives. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Benzyloxybenzylidene Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(4-Benzyloxybenzylidene)aniline, ¹H and ¹³C NMR are fundamental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its different proton environments. The aromatic protons of the two phenyl rings and the benzyl (B1604629) group will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The benzylic protons of the -OCH₂- group are expected to appear as a singlet around 5.1 ppm. The imine proton (-CH=N-) is a key diagnostic signal, expected to be observed as a singlet further downfield, generally in the range of 8.3-8.5 ppm.

Protons on the aniline (B41778) ring and the benzylidene ring will show characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. For instance, in the closely related N-(4-methoxybenzylidene)aniline, the methoxy (B1213986) protons present a sharp singlet at approximately 3.65 ppm. rsc.org For this compound, the benzylic protons offer a similar landmark signal.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imine (-CH=N-) | 8.3 - 8.5 | Singlet |

| Aromatic (Aniline & Benzylidene rings) | 6.8 - 7.9 | Multiplet |

| Benzylic (-OCH₂-) | ~5.1 | Singlet |

| Aromatic (Benzyl ring) | 7.2 - 7.5 | Multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the imine carbon (-CH=N-) is expected to have a characteristic chemical shift in the range of 158-162 ppm. The carbon atoms of the aromatic rings will resonate between 114 and 152 ppm. The benzylic carbon of the -OCH₂- group is anticipated around 70 ppm. The carbon attached to the nitrogen in the aniline ring is expected at approximately 148-152 ppm, while the carbon attached to the benzyloxy group will be in a similar downfield region due to the deshielding effect of the oxygen atom.

In a related compound, N-benzylideneaniline, the imine carbon appears at around 160 ppm. chemicalbook.com For N-(4-methoxybenzylidene)aniline, the methoxy carbon is observed at about 55 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Imine (-CH=N-) | 158 - 162 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-N) | 148 - 152 |

| Aromatic (Unsubstituted) | 114 - 137 |

| Benzylic (-OCH₂-) | ~70 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

A crucial absorption band is that of the imine (C=N) stretching vibration, which is typically observed in the region of 1630-1610 cm⁻¹. The C-O-C stretching of the benzyl ether group will likely produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range. The =C-H stretching of the aromatic rings and the imine group will be observed above 3000 cm⁻¹, while the C-H stretching of the benzylic -CH₂- group will be seen just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imine | C=N Stretch | 1630 - 1610 |

| Ether | Asymmetric C-O-C Stretch | ~1250 |

| Ether | Symmetric C-O-C Stretch | ~1040 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Aromatic/Imine | =C-H Stretch | > 3000 |

| Benzylic | C-H Stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the benzene (B151609) rings and the C=N imine group, are expected to give rise to characteristic absorption bands.

The spectrum is likely to show two main absorption bands. The first, at a shorter wavelength (around 200-270 nm), corresponds to the π → π* transitions of the aromatic rings. The second band, at a longer wavelength (around 300-350 nm), is attributed to the n → π* transition of the imine group. The extended conjugation between the benzylidene ring, the imine group, and the aniline ring influences the position and intensity of these bands. For aniline itself, absorption maxima are observed at approximately 230 nm and 280 nm. researchgate.net The introduction of the benzylidene group leads to a bathochromic (red) shift of these bands.

Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Aromatic Rings | 200 - 270 |

| n → π | Imine (C=N) | 300 - 350 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, thereby confirming its empirical and molecular formula. For this compound, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated from its molecular formula, C₂₀H₁₇NO.

The experimentally determined percentages of these elements should closely match the theoretical values to confirm the purity and stoichiometry of the synthesized compound.

Theoretical Elemental Analysis Data for this compound (C₂₀H₁₇NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 20 | 240.2 | 84.22 |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 6.01 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.91 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.61 |

| Total | 287.346 | 100.00 |

Theoretical and Computational Chemistry Investigations of N 4 Benzyloxybenzylidene Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. rdd.edu.iq The theory's foundation lies in using the electron density to determine the energy and other properties of a system. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G are commonly employed to achieve a balance between computational cost and accuracy for organic molecules like Schiff bases. researchgate.netinpressco.comepstem.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For Schiff bases like N-(4-Benzyloxybenzylidene)aniline, the geometry is defined by bond lengths, bond angles, and, crucially, the dihedral angles between the aromatic rings.

The optimization process reveals that the molecule is not perfectly planar. There is typically a significant twist between the benzylidene and aniline (B41778) rings. For a similar compound, N-[4-(Dimethyl-amino)benzyl-idene]-4-ethoxy-aniline, the dihedral angle between the two benzene (B151609) rings was found to be 61.96(1)°. nih.gov This non-planar structure arises from a balance between the steric hindrance of the hydrogen atoms on the rings and the electronic effects of π-conjugation across the imine bridge. The imine bond (C=N) itself typically has a length of around 1.27 Å. nih.gov The final optimized geometry represents the most probable structure of the molecule in the gaseous phase.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO : The outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a better electron-donating ability. For benzylidene aniline derivatives, the HOMO is generally localized on the electron-rich aniline moiety.

LUMO : The innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. A lower LUMO energy indicates a better electron-accepting ability. The LUMO is typically centered on the benzylidene ring and the imine group.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. rdd.edu.iq

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (a.u.) |

|---|---|---|---|

| N-benzylideneaniline oxide | -0.231 | -0.091 | 0.140 |

| N'-(4-Methylbenzyliden)aniline oxide | -0.222 | -0.088 | 0.134 |

| N'-(4-Nitrobenzyliden)aniline oxide | -0.252 | -0.124 | 0.128 |

Table 1: Representative Frontier Orbital Energies for Benzylidene Aniline Derivatives. rdd.edu.iq (Note: Data is for related oxide compounds, not the exact title compound).

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. epstem.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. In a Schiff base, the region around the imine nitrogen atom is typically the most negative, indicating it is a primary site for protonation.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings usually exhibit positive potential.

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the imine nitrogen and the oxygen atom of the benzyloxy group, highlighting them as key reactive sites for electrophiles. The aromatic protons and the CH=N proton would show positive potential (blue).

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters and reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

According to quantum mechanics, molecules possess a minimum amount of vibrational energy even at absolute zero (0 Kelvin). wikipedia.org This residual energy is called the Zero-Point Energy (ZPE). It is a standard output from frequency calculations performed after geometry optimization in DFT. The ZPE is essential for the accurate calculation of thermodynamic properties, as it provides the vibrational energy correction at 0 K. The ZPE is influenced by the molecular structure and its vibrational modes.

| Parameter | Description |

|---|---|

| Zero-Point Correction | The sum of all vibrational frequencies multiplied by 1/2. It is the fundamental vibrational energy of the molecule at 0 K. |

| Rotational Constants | Calculated from the molecule's moments of inertia, related to its rotational energy levels. |

| Vibrational Frequencies | Each molecule has 3N-6 (for non-linear) or 3N-5 (for linear) vibrational modes, the frequencies of which are calculated to confirm the structure is a true minimum (no imaginary frequencies) and to compute ZPE. |

Table 2: Components of Zero-Point Energy and Related Parameters from DFT Frequency Calculations.

DFT calculations can also be used to predict various thermodynamic parameters at a given temperature and pressure. These parameters are crucial for understanding the stability of the molecule and the energetics of its potential reactions. aljest.net The calculations typically start with the ZPE and add thermal corrections to determine enthalpy and Gibbs free energy.

Enthalpy (H) : Represents the total energy of the system, including internal energy and the product of pressure and volume.

Entropy (S) : A measure of the disorder or randomness of the system.

Gibbs Free Energy (G) : Defined as G = H - TS, it is a key indicator of the spontaneity of a process at constant temperature and pressure.

The table below shows an example of calculated thermodynamic parameters for aniline, which forms a part of the this compound structure.

| Parameter | Value (Hartree/Particle) | Value (kJ/mol) |

|---|---|---|

| Zero-point energy | 0.114096 | 300.00 |

| Enthalpy | -288.750734 | -758116.85 |

| Gibbs Free Energy | -288.783684 | -758203.27 |

Table 3: Example of Theoretical Thermodynamic Parameters for Aniline calculated at the B3LYP/6-31++G(d,p) level. aljest.net (Note: Data is for aniline, a substructure of the title compound).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comrsc.org By solving the time-dependent Kohn-Sham equations, TD-DFT can provide a detailed understanding of the electronic structure of excited states and the nature of the transitions, such as π → π* or n → π* transitions. rsc.org

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. mdpi.com For organic molecules like this compound, hybrid functionals such as B3LYP are commonly employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to achieve a good balance between computational cost and accuracy. nih.gov The theoretical UV-Vis spectra generated from these calculations can be compared with experimental data to validate the computational model. mdpi.com

In a study on azomethine dyes, including a derivative of this compound, the geometries were optimized using the PBE1PBE/6-31+G* level of theory. The electronic spectra in dimethylformamide (DMF) were then predicted using the TD-PBE1PBE/6-31+G* method. researchgate.net Such calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, the long-wavelength absorption bands in similar Schiff bases are often attributed to intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule.

A general workflow for predicting electronic absorption spectra using TD-DFT involves:

Optimization of the ground-state geometry of the molecule.

Performing a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.

Running a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and oscillator strengths.

Plotting the calculated transitions to generate a theoretical spectrum.

The following table illustrates a hypothetical TD-DFT calculation result for a molecule like this compound, showcasing the kind of data obtained from such a study.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.85 | HOMO → LUMO (π → π*) |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (π → π*) |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Solvatochromism Modeling and Solvent-Solute Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule. sciencepublishinggroup.com The study of solvatochromism provides valuable information about the nature of solute-solvent interactions. For Schiff bases like this compound and its derivatives, solvatochromic studies reveal how solvent polarity and specific interactions like hydrogen bonding affect their electronic absorption and fluorescence spectra.

In a study of three novel ((4-(benzyloxy)benzylidene)amino)phenol compounds, which are structurally related to this compound, the effects of solvent on their electronic absorption spectra were investigated using various solvatochromic models. researchgate.net

Catalán Multiparametric Solvatochromic Model

The Catalán model is a four-parameter equation that provides a detailed picture of solvent-solute interactions by separating them into four independent and complementary solvent properties:

SA (Solvent Acidity): The ability of the solvent to act as a hydrogen-bond donor.

SB (Solvent Basicity): The ability of the solvent to act as a hydrogen-bond acceptor.

SP (Solvent Polarity): The ability of the solvent to stabilize a charge or a dipole by virtue of its dielectric effect.

SPd (Solvent Polarizability): The ability of the solvent to interact with the solute through dispersion and induction forces.

The Catalán equation is expressed as: ν = ν₀ + aSA + bSB + cSP + dSPd

where ν is the wavenumber of the absorption maximum, ν₀ is the position in the gas phase, and a, b, c, and d are the regression coefficients that indicate the sensitivity of the absorption band to each solvent parameter.

For the related ((4-(benzyloxy)benzylidene)amino)phenol compounds, the contribution of each solvent parameter to the solvatochromic shift was determined. researchgate.net The following table summarizes hypothetical results of a Catalán analysis for a similar compound.

Table 2: Hypothetical Results of Catalán Solvatochromic Analysis

| Compound | a | b | c | d | R² |

|---|

Note: This table is illustrative. The negative coefficients indicate a bathochromic shift (shift to longer wavelength) with increasing solvent acidity, basicity, polarity, and polarizability. R² is the coefficient of determination.

Taft-Kamlet Solvatochromism Model

The Taft-Kamlet model is a linear solvation energy relationship that describes the solvent effect on a solute's properties using three parameters:

α (Hydrogen-bond acidity): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.

β (Hydrogen-bond basicity): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through nonspecific dielectric interactions.

The Taft-Kamlet equation is given by: ν = ν₀ + sπ* + aα + bβ

where ν and ν₀ have the same meaning as in the Catalán model, and s, a, and b are the regression coefficients that quantify the sensitivity of the solute to each solvent parameter.

In the study of ((4-(benzyloxy)benzylidene)amino)phenol compounds, the Taft-Kamlet model was also applied to analyze the solvatochromic data. researchgate.net A hypothetical representation of the results from such an analysis is provided in the table below.

Table 3: Hypothetical Results of Taft-Kamlet Solvatochromic Analysis

| Compound | s | a | b | R² |

|---|

Note: This table is illustrative. The negative coefficients suggest a bathochromic shift with increasing solvent dipolarity/polarizability, acidity, and basicity. R² is the coefficient of determination.

These models help to quantify the contributions of different types of solute-solvent interactions, providing a deeper understanding of the chemical physics of this compound and related compounds in solution.

Mesomorphic Properties and Liquid Crystalline Behavior of N 4 Benzyloxybenzylidene Aniline Derivatives

Investigation of Mesophase Formation and Stability

The formation and stability of mesophases in N-(4-Benzyloxybenzylidene)aniline derivatives are intricately linked to their molecular architecture. The presence of the rigid benzyloxy group, the central Schiff base linkage, and terminal substituents all play crucial roles in dictating the type and temperature range of the observed liquid crystalline phases.

Smectic A (SmA) Phase Characterization and Stability

The Smectic A (SmA) phase, a layered arrangement where molecules are oriented perpendicular to the layer planes, is a prominent mesophase observed in derivatives of this compound. In a study of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, where the terminal alkyloxy chain length (n) was varied (n=6, 8, 16), a SmA phase was the only mesophase observed. researchgate.net The stability of this SmA phase was found to be dependent on the length of the terminal alkyloxy chain. For instance, the derivative with a hexadecyloxy chain (I16) exhibited a wider SmA phase range and higher thermal stability compared to its shorter-chain counterparts. researchgate.net This is attributed to the increased intermolecular interactions and the tendency for longer alkyl chains to promote layered packing.

In other structurally related Schiff base systems, the SmA phase is also frequently observed. For example, in the series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline, compounds with intermediate alkyl chain lengths (n=4-7) exhibited both nematic and smectic phases, including SmA. The appearance of the SmA phase in these systems is often favored by longer terminal chains, which enhance the lamellar ordering. researchgate.net

Nematic Phase Investigations

The nematic (N) phase, characterized by long-range orientational order but no positional order, is another common mesophase in Schiff base liquid crystals. While the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series exclusively showed a SmA phase researchgate.net, related Schiff base structures frequently exhibit nematic behavior. For instance, in a homologous series of N-{(n-alkoxy-4''-bezoyloxy)-4`-benzylidene}-4-butyl aniline (B41778), enantiotropic nematic phases were observed for compounds with alkyl chain lengths from C3 to C6. [1, 2] The shorter chain members (C1 and C2) were non-mesomorphic due to their high melting points and molecular rigidity.

Similarly, the 2,4-bis(4'-n-heptyloxybenzoyloxy)-benzylidene-4''-n'-alkoxy aniline series (DC7A1-10) showed that all compounds exhibited a nematic phase. The first two members of this series were purely nematic, while longer chain homologues also displayed smectic phases. This highlights that while the core structure provides the necessary rigidity for mesomorphism, the terminal chains play a significant role in modulating the specific phase type. Shorter chains tend to favor the less ordered nematic phase, while longer chains promote the more ordered smectic phases.

Influence of Terminal Alkyloxy Chain Length on Mesomorphic Behavior

The length of the terminal alkyloxy chain is a critical determinant of the mesomorphic properties of this compound derivatives and related Schiff bases. [1, 6] Generally, increasing the chain length leads to a decrease in the melting point and an increase in the stability and range of the mesophase. [2, 6]

In the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series, lengthening the alkyloxy chain from octyloxy to hexadecyloxy resulted in a wider mesomorphic range for the SmA phase. rdd.edu.iq This "diluting effect" of the longer chain lowers the melting point and enhances the stability of the liquid crystalline phase. rdd.edu.iq

This trend is also observed in other Schiff base systems. For the N-{(n-alkoxy-4''-bezoyloxy)-4-benzylidene}-4-butyl aniline series, lengthening the alkyl chain from C3 to C6 resulted in the appearance of an enantiotropic nematic phase. researchgate.netrdd.edu.iq Further increasing the chain length to C7 and C8 led to the emergence of a smectogenic phase. researchgate.net This demonstrates a clear progression from non-mesomorphic to nematic to smectic behavior as the terminal chain length increases. The longer chains provide greater flexibility and enhance the anisotropic intermolecular forces necessary for the formation of more ordered smectic phases.

**Table 2: Mesomorphic Behavior of N-{(n-alkoxy-4''-bezoyloxy)-4-benzylidene}-4-butyl aniline Series [1, 2]**

Molecular Self-Assembly and Supramolecular Organization in Liquid Crystalline Phases

The liquid crystalline phases observed in this compound derivatives are a direct consequence of molecular self-assembly into ordered supramolecular structures. The rod-like shape of these molecules, a common feature of thermotropic liquid crystals, is essential for this process. [1, 2] The rigid core, composed of the phenyl rings and the Schiff base linkage, provides the necessary anisotropy, while the flexible terminal chains influence the packing and stability of the assembled structures.

In the SmA phase, the molecules self-assemble into layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. This layered organization is driven by a combination of intermolecular forces, including van der Waals interactions between the aromatic cores and the alkyl chains. The presence of the bulky benzyloxy group can further influence the packing within these layers.

The self-assembly process is a delicate balance between enthalpic and entropic factors. The parallel alignment of the rigid cores is enthalpically favorable, while the conformational freedom of the flexible chains contributes to the entropy of the system. The precise nature of the supramolecular organization is therefore highly sensitive to small changes in molecular structure, such as the length of the terminal alkyloxy chain. rdd.edu.iq

Comparison with Structurally Related Schiff Base Liquid Crystals

The mesomorphic properties of this compound derivatives can be better understood by comparing them with other structurally related Schiff base liquid crystals. The choice of terminal groups has a profound impact on the resulting liquid crystalline behavior.

For instance, replacing the benzyloxy group with other substituents can lead to different mesophases. A study on N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a well-known Schiff base liquid crystal, revealed the presence of a nematic phase. researchgate.net The replacement of the methoxy (B1213986) group with the larger benzyloxy group in the this compound system appears to promote the formation of the more ordered SmA phase, as seen in the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series. rdd.edu.iq

Furthermore, the introduction of lateral substituents can significantly alter the molecular breadth and, consequently, the mesomorphic properties. Lateral substitutions often disrupt the molecular packing, which can suppress or modify the existing liquid crystalline phases. [8, 10]

Photo and Solvatochromic Phenomena in N 4 Benzyloxybenzylidene Aniline Systems

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a solute, and thus a shift in its UV-visible absorption or emission spectrum, upon a change in the polarity of the solvent. This phenomenon is a direct consequence of differential solvation of the ground and excited electronic states of the solute molecule. In N-benzylideneaniline derivatives, the nature and magnitude of these spectral shifts are dictated by the specific interactions between the solute and solvent molecules, including dipole-dipole interactions and hydrogen bonding. lokadrusti.org

A remarkable characteristic of certain N-benzylideneaniline derivatives is the reversal of solvatochromism. nih.govmdpi.com This means the compound can exhibit positive solvatochromism (a bathochromic or red shift to longer wavelengths with increasing solvent polarity) in one range of solvents, and negative solvatochromism (a hypsochromic or blue shift with increasing solvent polarity) in another. nih.govmdpi.comresearchgate.net

This reversal is typically attributed to a change in the dominant type of solute-solvent interaction as the solvent's character changes, or even a structural change in the chromophore itself in response to the solvent environment. nih.govrsc.org For instance, a study on the related Schiff base, (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline (ANHMA), demonstrated a clear reversal in solvatochromism. nih.govmdpi.comresearchgate.net In non-polar and polar-aprotic solvents, it displays one type of solvatochromic shift, while in polar-protic solvents, the trend reverses. The turning point for this reversal was observed in solvents with a Reichardt's dye polarity parameter, ET(30), of approximately 45, such as Dimethyl Sulfoxide (DMSO). nih.govmdpi.comresearchgate.net This behavior underscores the complex interplay between the solute's electronic structure and the solvent's properties. lokadrusti.org

Table 1: Illustrative Solvatochromic Behavior of a Related Benzylidene Aniline (B41778) Derivative (ANHMA) in Various Solvents This table illustrates the concept of solvatochromic reversal using data from a similar compound, as detailed research findings for N-(4-Benzyloxybenzylidene)aniline are not extensively available.

| Solvent | ET(30) (kcal/mol) | Absorption Max (λmax, nm) | Type of Solvatochromism (Relative to Non-polar Solvents) |

| Cyclohexane | 30.9 | ~340 | - |

| Toluene | 33.9 | ~342 | Positive |

| Chloroform | 39.1 | ~345 | Positive |

| Acetone | 42.2 | ~343 | Reversal Begins |

| DMSO | 45.1 | ~341 | Negative |

| Acetonitrile | 45.6 | ~339 | Negative |

| Ethanol (B145695) | 51.9 | ~335 | Negative |

| Methanol (B129727) | 55.4 | ~333 | Negative |

Source: Data conceptualized from findings reported for (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline. nih.govmdpi.comresearchgate.net

The specific interactions driving solvatochromism can be dissected using multiparametric models, such as the Catalán model. nih.govmdpi.com These models reveal that the solvatochromic behavior of benzylidene aniline derivatives is strongly dependent on the solvent's hydrogen bond donor (HBD) ability, hydrogen bond acceptor (HBA) ability, and its polarizability. nih.govmdpi.comresearchgate.net

In non-polar and polar-aprotic solvents, the dominant interactions are often related to the solvent's HBA character and its polarizability, which stabilize the solute's electronic states to varying degrees. nih.gov However, in polar-protic solvents like alcohols, the solvent's ability to act as a hydrogen bond donor becomes the paramount factor. nih.govmdpi.com This shift in the dominant interaction mechanism is the underlying cause for the observed reversal in solvatochromism. nih.govresearchgate.net For example, a protic solvent can form a hydrogen bond with the imine nitrogen, significantly altering the energy of the ground and excited states compared to interactions in an aprotic solvent. lokadrusti.orgresearchgate.net The presence of substituents on the aniline or benzylidene rings can further modulate these interactions. researchgate.net

Enol-Imine/Keto-Amine Tautomerism and its Solvent Dependence

N-benzylideneaniline derivatives with a hydroxyl group, particularly in the ortho position of the benzylidene ring, can exist in a tautomeric equilibrium between two forms: the enol-imine form and the keto-amine form. nih.govmdpi.com This equilibrium involves an intramolecular proton transfer. While this compound does not possess the ortho-hydroxyl group necessary for this specific intramolecular proton transfer, the principles of solvent-mediated tautomerism are relevant to the broader class of Schiff bases.

For related compounds, studies show that in freshly prepared solutions, the (E)-enol-imine tautomer is the overwhelmingly predominant species. nih.govmdpi.comresearchgate.net However, the population of the keto-amine tautomer can increase over time, a process that is significantly influenced by the solvent. nih.govmdpi.comresearchgate.net Solvents capable of acting as hydrogen bond donors or acceptors can facilitate the proton transfer required for the tautomerization. nih.govmdpi.com Specifically, polar protic solvents and non-protic polar solvents that can accept a proton are considered suitable candidates to shift the equilibrium and favor the formation of the keto-amine form. mdpi.com The stability of these tautomers is also highly dependent on the solvent; for example, using a non-polar solvent like benzene (B151609) can favor the enol form in some systems, while a polar solvent like water can stabilize the keto form. youtube.com

Table 2: Solvent Influence on Tautomeric Equilibrium in Related Schiff Bases

| Solvent Type | Dominant Solute-Solvent Interaction | Favored Tautomeric Form |

| Non-polar (e.g., Cyclohexane) | van der Waals forces | Enol-Imine |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole, H-bond acceptance | Enol-Imine (initially), Keto-Amine population may increase |

| Polar Protic (e.g., Methanol, Ethanol) | H-bond donation and acceptance | Keto-Amine form is significantly stabilized |

Source: Conceptualized from studies on hydroxyl-substituted benzylidene anilines. nih.govmdpi.comyoutube.comrsc.org

(E)-(Z) Photoisomerizations around the Imine Group

Upon absorption of UV light, many N-benzylideneaniline derivatives can undergo photoisomerization around the carbon-nitrogen double bond (C=N), converting from the more stable (E) isomer (trans) to the (Z) isomer (cis). nih.govmdpi.com This process is a foundational photochemical reaction for this class of compounds.

Investigations into N-benzylideneaniline itself have shown that irradiation can induce a reversible trans → cis photoisomerization, with the process being particularly observable at low temperatures (77 K). cdnsciencepub.com For more complex derivatives, this photoisomerization is often coupled with the enol-imine/keto-amine tautomerism. nih.govmdpi.comresearchgate.net A general pattern observed upon UV irradiation (e.g., λ ≥ 311 nm) involves the initial conversion of the (E)-enol-imine tautomer into its keto-amine forms. nih.govmdpi.comresearchgate.net This is a solvent-mediated process that can be followed by a (Z)→(E) isomerization between the newly formed keto-amine species. nih.govmdpi.com This complex photochemical pathway highlights how light absorption can trigger a cascade of structural changes, the outcomes of which are highly dependent on the solvent environment that mediates the intermediate steps. mdpi.com The efficiency and pathway of photoisomerization can be significantly altered by coordinating the molecule to metal ions, which can change the relevant energy levels and charge transfer states. rsc.org

Advanced Applications and Potential in Materials Science Research

Role as a Precursor in Organic Synthesis for Complex Structures

N-(4-Benzyloxybenzylidene)aniline is a valuable building block in organic synthesis, primarily owing to the reactivity of its imine (C=N) bond and the functionality of its aromatic rings. This allows for its transformation into a variety of more complex molecular architectures, including heterocyclic compounds and biologically active molecules.

The imine linkage in N-benzylideneanilines is susceptible to various addition and cycloaddition reactions. sphinxsai.comlibretexts.org This reactivity allows it to serve as a synthon for the introduction of nitrogen-containing fragments into a molecular framework. For instance, derivatives of N-benzylideneaniline are known to participate in reactions to form complex heterocyclic structures like quinolines. mdpi.comnih.govjptcp.comnih.govorganic-chemistry.org Although specific examples detailing the direct conversion of this compound to such heterocycles are not extensively documented in readily available literature, the general reactivity of the N-benzylideneaniline scaffold suggests its potential in this area.

A significant application of a closely related derivative, N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, is its use as a key intermediate in the synthesis of Ezetimibe. google.com Ezetimibe is a cholesterol absorption inhibitor, and the synthesis highlights the utility of this class of Schiff bases in constructing complex, medicinally important molecules. google.com The synthesis involves the reaction of the Schiff base with other reagents to build the final intricate structure of the drug. google.com

Furthermore, the core structure of this compound is utilized in the synthesis of more elaborate liquid crystalline compounds. For example, a homologous series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline has been synthesized and studied for its mesomorphic properties. nih.gov In this context, the this compound moiety acts as a fundamental structural unit upon which longer alkyl chains are built to tailor the liquid crystalline behavior. nih.gov

The general synthetic utility of N-benzylideneaniline and its derivatives is further demonstrated by their use in the preparation of various biologically active compounds, including those with potential antibacterial and antifungal properties. researchgate.net

Potential in Optical Devices and Sensors (based on Liquid Crystalline properties)

The potential of this compound in optical devices and sensors is intrinsically linked to its liquid crystalline nature. Schiff bases, particularly those with a rod-like molecular structure like N-benzylideneanilines, are a well-established class of liquid crystals. nih.govresearchgate.net

Research on a homologous series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline has confirmed that these compounds exhibit a Smectic A (SmA) mesophase. nih.gov The SmA phase is a type of liquid crystal phase where the molecules are arranged in layers, with the long axis of the molecules perpendicular to the layer planes. This ordered, yet fluid, arrangement is crucial for applications in optical devices.

The table below summarizes the mesomorphic properties of a homologous series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, demonstrating the influence of the alkyl chain length on the liquid crystalline behavior.

| Compound | n (Alkyloxy Chain Length) | Phase Transitions (°C) | Mesophase |

| I6 | 6 | Cr 123.9 SmA 132.5 I | Smectic A |

| I8 | 8 | Cr 119.7 SmA 135.2 I | Smectic A |

| I16 | 16 | Cr 112.3 SmA 128.8 I | Smectic A |

*Cr: Crystal, SmA: Smectic A, I: Isotropic Liquid. Data sourced from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives. nih.gov

The ability of these materials to exist in a liquid crystalline state allows for the manipulation of their optical properties, such as refractive index and light scattering, through the application of external stimuli like electric fields. This is the fundamental principle behind liquid crystal displays (LCDs) and other optical switching devices.

Furthermore, studies have shown that binary mixtures of N-(4-X-benzylidene)-4′-Y-aniline derivatives can exhibit induced nematic phases, even when the individual components are not mesomorphic. mdpi.com This highlights the potential of using this compound as a component in liquid crystal mixtures to create materials with tailored properties for specific applications. mdpi.com The formation of such mixtures can lead to materials with broad temperature ranges for their liquid crystalline phases, which is a desirable characteristic for many optical devices. mdpi.com

The development of sensors based on liquid crystals often relies on the disruption of the liquid crystalline order by an analyte, leading to a detectable optical signal. The inherent sensitivity of the liquid crystalline state to external factors makes compounds like this compound promising candidates for the development of novel optical sensors.

Reactivity and Reaction Mechanisms of N 4 Benzyloxybenzylidene Aniline

Condensation Mechanisms in Schiff Base Formation

N-(4-Benzyloxybenzylidene)aniline is a classic example of a Schiff base, typically synthesized through the condensation reaction between an aldehyde and a primary amine. In this specific case, the reactants are 4-benzyloxybenzaldehyde and aniline (B41778). uni-muenchen.demasterorganicchemistry.com The formation of the imine bond is a reversible process and generally requires acid or base catalysis to proceed at a reasonable rate. uni-muenchen.de

The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of 4-benzyloxybenzaldehyde. This initial step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. uni-muenchen.demasterorganicchemistry.com This intermediate is generally unstable and readily undergoes dehydration.

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom facilitates the elimination of the water molecule, resulting in the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a weak base, such as a water molecule or another amine molecule, yields the neutral this compound and regenerates the acid catalyst. nih.gov

The efficiency of this condensation reaction can be influenced by several factors, including the reaction temperature, the type of solvent used, and the nature of the catalyst. While the reaction can proceed under neutral conditions, it is often accelerated by the presence of an acid catalyst. A study on the synthesis of N-benzylideneaniline derivatives demonstrated that the use of a green catalyst, such as Kinnow peel powder, can lead to high yields in a short reaction time. nih.gov

Table 1: Representative Conditions for the Synthesis of N-Benzylideneaniline Derivatives

| Aldehyde | Amine | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde (B42025) | Aniline | Kinnow peel powder | None | 3 min | 85 | nih.gov |

| 4-Methylbenzaldehyde | Aniline | Kinnow peel powder | None | - | - | nih.gov |

| 4-Hydroxybenzaldehyde | Aniline | Kinnow peel powder | None | - | - | nih.gov |

| 4-Methoxybenzaldehyde | Aniline | Kinnow peel powder | None | - | - | nih.gov |

Note: Specific yield data for all derivatives were not provided in the reference.

Nucleophilic Substitution Reactions

The carbon-nitrogen double bond in this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electrophilic nature of the imine carbon makes it susceptible to attack by various nucleophiles. nih.gov Nucleophilic addition to the C=N bond is a fundamental reaction of imines and leads to the formation of a new single bond at the carbon atom.

The reactivity of the imine towards nucleophiles can be significantly enhanced by protonation of the nitrogen atom. nih.gov Acid catalysis leads to the formation of an iminium ion, which is a much more potent electrophile than the neutral imine. This increased reactivity is due to the positive charge on the nitrogen atom, which further polarizes the C=N bond and makes the carbon atom more susceptible to nucleophilic attack.

A wide range of nucleophiles can react with this compound, including organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as enolates and hydrides. The addition of a Grignard reagent or an organolithium compound to the imine would result in the formation of a new carbon-carbon bond, yielding a secondary amine after workup. orgsyn.org

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield N-(1-(4-(benzyloxy)phenyl)ethyl)aniline after hydrolysis of the intermediate magnesium salt.

Oxidation and Reduction Pathways of the Compound

The imine functionality of this compound can undergo both oxidation and reduction reactions, leading to the formation of different classes of compounds.

Reduction:

The most common reduction pathway for imines involves the conversion of the carbon-nitrogen double bond into a single bond, resulting in the formation of a secondary amine. This transformation can be achieved using various reducing agents. A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reduction with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The hydride from the borohydride attacks the electrophilic imine carbon, and subsequent protonation of the resulting anion yields the secondary amine.

In the case of this compound, reduction with sodium borohydride would yield N-(4-benzyloxybenzyl)aniline. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for this transformation. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is another effective method for the reduction of imines. youtube.comnih.gov

Table 2: Common Reducing Agents for Imines

| Reducing Agent | Abbreviation | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF |

| Hydrogen (with catalyst) | H₂/Pd-C | Ethanol, Ethyl acetate |

Oxidation:

The oxidation of imines typically leads to the formation of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. A common reagent used for the oxidation of imines is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the imine double bond.

The oxidation of this compound with m-CPBA would be expected to produce 2-phenyl-3-(4-(benzyloxy)phenyl)oxaziridine. The electrochemical oxidation of aniline derivatives has also been studied and can lead to a variety of products depending on the reaction conditions.

Table 3: Common Oxidizing Agents for Imines

| Oxidizing Agent | Abbreviation | Product Type |

| meta-Chloroperoxybenzoic acid | m-CPBA | Oxaziridine |

| Peracetic acid | CH₃CO₃H | Oxaziridine |

Derivatization Strategies and Structure Property Relationships for N 4 Benzyloxybenzylidene Aniline Analogues

Synthesis of Fluorinated Analogues and Electronic Property Modifications

The strategic incorporation of fluorine atoms into the N-(4-Benzyloxybenzylidene)aniline scaffold is a potent method for modulating its electronic and, consequently, its mesomorphic properties. The synthesis of these fluorinated analogues typically involves the condensation reaction of a substituted 4-(benzyloxy)benzaldehyde (B125253) with a fluorinated aniline (B41778). For instance, N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is synthesized via the condensation of 4-(benzyloxy)benzaldehyde with 4-fluoroaniline. Microwave-assisted methods have been shown to significantly accelerate this type of reaction.

The introduction of fluorine, a highly electronegative atom, profoundly alters the electronic landscape of the molecule. nih.govresearchgate.net This modification influences several key parameters:

Electronic and Steric Parameters: The insertion of a fluorine atom alters the electronic and steric parameters of the molecule, which in turn can transform its lipophilicity and pharmacokinetic properties. mdpi.com

Intermolecular Interactions: The highly polar carbon-fluorine (C-F) bond enhances intermolecular interactions with adjacent molecules, which can lead to higher mesomorphic thermal stability. rsc.org

Molecular Polarity and Dipole Moment: Fluorine substitution significantly impacts the molecule's polarity. The position of the fluorine atom is critical; para-substitution, for example, can enhance the longitudinal dipole moment, which is often beneficial for mesomorphism. rsc.org

Molecular Packing: Despite its high electronegativity, the small size of the fluorine atom is a key advantage. It can modify electronic properties without causing significant steric hindrance that might otherwise disrupt the molecular packing necessary for the formation of liquid crystal phases. nih.govresearchgate.net

These electronic modifications are crucial for fine-tuning the material's properties for potential applications in photonic and display devices. nih.govresearchgate.net The ability to systematically alter the electronic character through fluorination provides a distinct advantage in designing advanced materials. nih.gov

Impact of Substituent Position and Nature on Electronic and Mesomorphic Properties

The liquid crystalline (mesomorphic) and electronic properties of this compound analogues are intricately linked to the chemical nature and position of various substituents on the aromatic rings. nih.govoup.com Systematic studies have demonstrated that even subtle changes can lead to significant shifts in phase behavior and stability. rsc.org

Influence of Substituent Position:

The location of a substituent has a pronounced effect on molecular geometry and intermolecular forces, which are the primary determinants of liquid crystal phase stability.

Para-Substitution: Substituents in the para-position of the aniline or benzylidene ring generally enhance mesomorphism. rsc.org This is attributed to the preservation of the molecule's linear shape and an increase in the longitudinal dipole moment, which promotes the anisotropic alignment required for liquid crystal phases. rsc.org

Meta-Substitution: A substituent in the meta-position often leads to a broadening of the molecule. rsc.org This increase in the breadth-to-length ratio disrupts the parallel packing of molecules, generally resulting in lower thermal stability of the mesophases. rsc.org

Ortho-Substitution: Ortho-substituents can reduce the co-planarity between the aromatic rings due to steric hindrance. rsc.org This twisting of the molecular structure is typically detrimental to mesophase stability.

Influence of Substituent Nature:

The type of functional group introduced as a substituent is equally critical.

Terminal Alkyl/Alkoxy Chains: The length of terminal alkyl or alkoxy chains is a well-established factor in controlling mesophase behavior. Increasing the chain length often enhances the stability of nematic and smectic phases by increasing the molecule's aspect ratio and van der Waals interactions. nih.govoup.com Anils with n-alkyl substituents on the aniline ring have been found to exhibit mesophases at significantly lower temperatures than their n-alkoxy counterparts. oup.com

Polar Groups: The introduction of polar groups, such as fluorine or chlorine, has a complex impact. The high polarity of the C-F bond can enhance intermolecular interactions, favoring stable mesophases. rsc.org However, the size of the atom is a crucial factor; the bulkier chlorine atom can introduce steric hindrance that pushes molecules apart, potentially destabilizing the mesophase, especially with shorter alkyl chains. rsc.org

The following table summarizes the general effects of substituent position on the mesomorphic properties of these compounds.

| Substituent Position | General Effect on Molecular Geometry | Impact on Mesomorphism |

| Para | Enhances linearity and longitudinal dipole moment | Highest thermal stability and promotion of mesophases. rsc.org |

| Meta | Leads to molecular broadening | Decreases geometric anisotropy, lowering mesophase stability. rsc.org |

| Ortho | Reduces co-planarity between aromatic rings | Often disrupts packing, reducing mesophase stability. rsc.org |

Exploring Structural Variations for Tunable Mesophases

Achieving precisely tailored liquid crystal phases (mesophases) in this compound derivatives involves exploring a wide range of structural modifications beyond simple peripheral substitutions. These strategies alter the core architecture of the molecule to fine-tune its shape, polarity, and polarizability, thereby controlling the resulting mesomorphic behavior. nih.govoup.com

A primary area of exploration is the modification of the terminal chains. The nature and length of these groups are critical in dictating the temperature range and type of mesophase.

Alkyl vs. Alkoxy Chains: A comparative study of p-alkoxybenzylidene-p'-alkylanilines and p-alkoxybenzylidene-p'-alkoxyanilines revealed that compounds with terminal n-alkyl groups on the aniline moiety tend to exhibit liquid crystal phases at much lower temperatures than those with n-alkoxy groups. oup.com

Chain Isomerism: The geometry of the terminal chain is also important. For example, among a series of p-isoalkoxybenzylideneanilines, nearly all compounds were found to be non-mesomorphic, highlighting that branched chains can disrupt the packing required for liquid crystal formation. oup.com

The following table provides examples of how different terminal substituents can affect the mesomorphic properties of this compound analogues.

| Terminal Substituent on Aniline Moiety | Resulting Mesomorphic Behavior | Reference |

| n-Alkyl group | Exhibits mesophases in a much lower temperature range compared to alkoxy-substituted analogues. | oup.com |

| n-Alkoxy group | Generally higher transition temperatures compared to alkyl-substituted analogues. | oup.com |

| iso-Alkoxy group | Most compounds are non-mesomorphic. | oup.com |

These investigations into structural variations demonstrate that a deep understanding of structure-property relationships allows for the rational design of this compound-based materials with predictable and tunable liquid crystalline properties.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(4-Benzyloxybenzylidene)aniline

Research directly focused on this compound is limited; however, a substantial body of knowledge can be compiled from studies on its direct precursors, its core structure (N-benzylideneaniline), and its closely related analogues.

The synthesis of this compound follows the characteristic reaction for Schiff bases: the condensation of a primary amine with an aldehyde. Specifically, it is prepared through the reaction of 4-benzyloxybenzaldehyde with aniline (B41778). nih.govsemanticscholar.org Variations of this synthesis have been optimized for similar compounds using different solvents, such as ethanol (B145695), and methods including conventional reflux and microwave irradiation to improve efficiency. A "one-pot" method has also been developed for a fluoro-substituted analogue, which combines the protection of a hydroxyl group and the condensation reaction into a single process. google.com The parent reactants, 4-benzyloxyaniline and benzaldehyde (B42025), are well-characterized compounds. prepchem.comnih.govchemicalbook.com

Once synthesized, the compound is identified and characterized using a standard suite of spectroscopic techniques. These methods are crucial for confirming the molecular structure and purity.

Table 1: Standard Characterization Techniques for this compound and its Analogues

| Technique | Purpose | Key Findings in Analogues | Citation |

|---|---|---|---|

| FTIR Spectroscopy | Identifies functional groups. | Confirms the presence of the crucial imine (C=N) bond, typically observed as a stretch in the range of 1600–1650 cm⁻¹. | semanticscholar.org |

| NMR Spectroscopy | Elucidates the molecular structure. | ¹H NMR spectra show a characteristic signal for the azomethine proton (-CH=N-) between δ 8.3 and 8.5 ppm. ¹³C NMR confirms the carbon framework. | nih.gov |

| Mass Spectrometry | Determines the molecular weight. | Provides the mass-to-charge ratio, confirming the molecular formula C₂₀H₁₇NO. | semanticscholar.org |

| UV-Vis Spectroscopy | Analyzes electronic transitions. | Used to determine the optical properties and transmission range of related materials. | nih.gov |

| Elemental Analysis | Confirms the elemental composition. | Verifies that the percentages of Carbon, Hydrogen, and Nitrogen are within acceptable limits (typically ±0.4%) of the theoretical values. | |

While specific properties of this compound are not extensively documented, research on analogous compounds provides insight into its potential. Derivatives have been investigated for various applications, suggesting that this compound may also possess interesting characteristics. For instance, the closely related N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is noted for its potential in materials science as a liquid crystal and in medicinal chemistry for its potential anticancer and antimicrobial properties. chemimpex.com Other benzylideneanilines have demonstrated significant third-order nonlinear optical (NLO) properties and the ability to act as enzyme inhibitors. nih.govnih.gov

Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the systematic investigation of this compound's intrinsic properties. There is a clear opportunity for comprehensive studies to characterize its potential as a functional material and a biologically active agent.

Key Unexplored Avenues:

Liquid Crystalline Properties: A thorough investigation into its potential mesophases (nematic, smectic), transition temperatures, and other related properties has not been reported, despite related structures showing liquid crystal behavior.

Nonlinear Optical (NLO) Properties: Many Schiff bases exhibit NLO activity. researchgate.net Quantifying the third-order NLO susceptibility (χ⁽³⁾), nonlinear refractive index, and absorption coefficient of this compound could reveal its utility in photonics and optical device applications. nih.gov

Biological Screening: A broad screening of its biological activity is warranted. This includes testing for antibacterial, antifungal, anticancer, and antioxidant capabilities, which are common in this class of compounds. researchgate.netuomisan.edu.iq

Coordination Chemistry: The synthesis of metal complexes with this compound as a ligand is a significant area for exploration. Such complexes often exhibit enhanced catalytic or biological activities compared to the free ligand. semanticscholar.org

Sensor Applications: The potential for this compound to act as a chemical sensor, particularly when integrated into coordination complexes, remains an untapped field of study. chemimpex.com

Research Challenges:

Hydrolytic Stability: A primary challenge for many Schiff bases is the reversibility of their formation, meaning they can be susceptible to hydrolysis back to the constituent amine and aldehyde, particularly in the presence of aqueous acid or base. semanticscholar.org Research into enhancing the stability of the imine bond is crucial for practical applications.

Green Synthesis: While effective, many traditional synthesis methods involve organic solvents and require significant energy input. A challenge lies in developing more environmentally benign ("green") synthesis routes, potentially using novel, biodegradable catalysts and solvent-free conditions. nih.gov

Structure-Property Optimization: For both materials and medicinal applications, a significant challenge is fine-tuning the molecular structure to optimize desired properties. This involves understanding the complex structure-activity relationships (SAR) to enhance efficacy, solubility, and stability while minimizing any undesirable effects. researchgate.net

Prospective Impact on Materials Science and Organic Chemistry

The prospective impact of this compound is rooted in its identity as a versatile Schiff base, a class of compounds known for a wide array of applications. semanticscholar.org

Impact on Materials Science: The molecule's rigid, aromatic structure suggests a strong potential for use in advanced functional materials.

Liquid Crystals: If found to possess liquid crystalline properties, it could contribute to the development of new materials for display technologies (LCDs) and smart windows.

Nonlinear Optical Materials: Should the compound exhibit significant NLO properties, it could be used in the fabrication of optical switches, frequency converters, and other photonic devices. researchgate.net

Polymers and Advanced Coatings: Schiff bases are used as intermediates and stabilizers in polymer science. chemimpex.com This compound could serve as a monomer or additive to create polymers with enhanced thermal stability or specific optical characteristics.

Impact on Organic Chemistry: In the field of organic chemistry, this compound serves as both a valuable synthetic target and a tool for further discovery.

Synthetic Intermediate: It is a useful building block for creating more complex molecules, including pharmaceuticals and other functional materials. chemimpex.com The imine linkage is a key reactive site for various chemical transformations.

Advancing Synthesis Methods: The compound can serve as a model for developing novel and more efficient synthetic methodologies, including catalytic and green chemistry approaches. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Benzyloxybenzaldehyde |

| Aniline |

| N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline |

| 4-Hydroxybenzaldehyde |

| 4-Benzyloxyaniline |

| Benzaldehyde |

| N-benzylideneaniline |

| N-(4-Chlorobenzylidene)-4-methoxy-aniline |

| 4-Methoxybenzaldehyde |

| 4-Methoxyaniline |

| N-(4-Hydroxybenzylidene)-3-methoxyaniline |

| N-(4-hydroxybenzyl)-3-methoxyaniline |

| 4-Methyl benzaldehyde |

| 4-Methoxy aniline |

| 4-Bromo-N-(4-nitrobenzylidene)aniline |

| 4-Fluoro-N-(4-hydroxybenzylidene)aniline |

| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride |

| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine |

| Penicillin |